molecular formula C19H14F6O6S2 B14780614 (R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate)

(R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate)

Cat. No.: B14780614
M. Wt: 516.4 g/mol
InChI Key: GBLMAHGUMIHYSB-UHFFFAOYSA-N
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Description

®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) is a complex organic compound known for its unique structural properties and reactivity. This compound features a spirobi[indene] core with two trifluoromethanesulfonate groups attached, making it a potent electrophile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) typically involves the reaction of a spirobi[indene] derivative with trifluoromethanesulfonic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in aprotic solvents like dichloromethane or acetonitrile under mild conditions to prevent decomposition .

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an alcohol would yield an ether, while reaction with an amine would yield an amide .

Scientific Research Applications

®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) involves its role as a strong electrophile. The trifluoromethanesulfonate groups enhance the electrophilicity of the compound, making it highly reactive towards nucleophiles. This reactivity is utilized in various chemical transformations, including nucleophilic substitution and acylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) is unique due to its spirobi[indene] core, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .

Properties

Molecular Formula

C19H14F6O6S2

Molecular Weight

516.4 g/mol

IUPAC Name

[5'-(trifluoromethylsulfonyloxy)-3,3'-spirobi[1,2-dihydroindene]-5-yl] trifluoromethanesulfonate

InChI

InChI=1S/C19H14F6O6S2/c20-18(21,22)32(26,27)30-13-3-1-11-5-7-17(15(11)9-13)8-6-12-2-4-14(10-16(12)17)31-33(28,29)19(23,24)25/h1-4,9-10H,5-8H2

InChI Key

GBLMAHGUMIHYSB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC3=C2C=C(C=C3)OS(=O)(=O)C(F)(F)F)C4=C1C=CC(=C4)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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